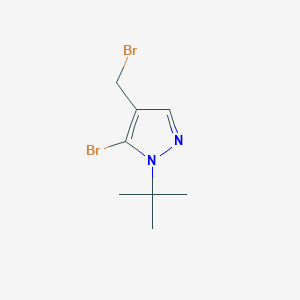
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid
Descripción general
Descripción
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is an organic compound that features a cyclohexyl ring, a phenyl group, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then hydrolyzed to yield the desired product . Another method involves the oxidation of 1-hydroxycyclohexyl phenyl ketone using oxidizing agents such as chromium trioxide (CrO3) or bismuth (III) oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of catalysts such as ZnCl2 or iodine under solvent-free conditions has been reported to improve yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: CrO3, bismuth (III) oxide, and Fe(NO3)3·9H2O.
Catalysts: ZnCl2, iodine.
Solvents: Solvent-free conditions or aqueous ethanol/methanol.
Major Products
Oxidation: Carboxylic acids.
Esterification: Esters such as butyl 2-cyclohexenylacetate.
Aplicaciones Científicas De Investigación
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of coatings, adhesives, and electronic products.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2-(2-Phenylethyl)phenyl acetic acid
- 2-(2-(Methylthio)phenyl)acetic acid
Uniqueness
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is unique due to its specific structural arrangement, which combines a cyclohexyl ring with a phenyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
5449-68-3 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(1-hydroxycyclohexyl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H18O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16) |
Clave InChI |
AOHSAQWYEVFRKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloro-2-methylthiazolo[4,5-c]pyridine](/img/structure/B8790370.png)




